Cas no 1340429-61-9 (1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine)

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
- 1-cyclopropylsulfonyl-2,3-dihydroindol-5-amine
-
- MDL: MFCD20352134
- インチ: 1S/C11H14N2O2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6,12H2
- InChIKey: QHZGKTUPMGPLNZ-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(N1C2C=CC(=CC=2CC1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 238.07759887 g/mol
- どういたいしつりょう: 238.07759887 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 71.8
- ぶんしりょう: 238.31
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578173-2.5g |
1-(Cyclopropylsulfonyl)indolin-5-amine |
1340429-61-9 | 98% | 2.5g |
¥12087.00 | 2024-08-09 | |
Matrix Scientific | 190941-2.500g |
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine, 95% |
1340429-61-9 | 95% | 2.500g |
$1650.00 | 2023-09-09 |
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine 関連文献
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amineに関する追加情報
Research Brief on 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine (CAS: 1340429-61-9)
The compound 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine (CAS: 1340429-61-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine, which include a cyclopropane sulfonyl group and a dihydroindole scaffold. These structural motifs are known to confer stability and bioactivity, making the compound a promising candidate for drug development. Researchers have explored its role as a modulator of various biological pathways, particularly those involved in inflammation and oncology.
One of the key findings from recent literature is the compound's ability to inhibit specific enzymes involved in inflammatory responses. In vitro studies have demonstrated its potent activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. This suggests potential applications in the treatment of conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Additionally, 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine has shown promise in preclinical oncology research. Studies indicate that it may act as a selective inhibitor of certain kinases that are overexpressed in various cancers. For instance, it has been observed to inhibit the activity of protein kinase B (Akt), a critical regulator of cell survival and proliferation. These findings position the compound as a potential lead for the development of targeted cancer therapies.
The synthesis of 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, which are essential for scaling up production for clinical trials. One such method involves a multi-step process starting from commercially available indole derivatives, followed by cyclopropanation and sulfonylation. These advancements in synthesis are crucial for ensuring the compound's availability for further studies.
Despite these promising results, challenges remain in the development of 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine as a therapeutic agent. Issues such as pharmacokinetics, bioavailability, and potential off-target effects need to be addressed in future research. Ongoing studies are focusing on optimizing the compound's properties to enhance its efficacy and safety profile.
In conclusion, 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine represents a compelling area of research in chemical biology and drug discovery. Its dual potential in inflammation and oncology, coupled with advancements in synthetic methodologies, underscores its significance. Continued investigation into its mechanisms of action and therapeutic applications will be essential for translating these findings into clinical benefits.
1340429-61-9 (1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine) 関連製品
- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 1147491-77-7(N-(1-Cyanocycloheptyl)-2-{[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]amino}acetamide)
- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)
- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)
- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)



